N,N-dibutylaniline;perchloric acid
Description
Properties
CAS No. |
59157-25-4 |
|---|---|
Molecular Formula |
C14H24ClNO4 |
Molecular Weight |
305.80 g/mol |
IUPAC Name |
N,N-dibutylaniline;perchloric acid |
InChI |
InChI=1S/C14H23N.ClHO4/c1-3-5-12-15(13-6-4-2)14-10-8-7-9-11-14;2-1(3,4)5/h7-11H,3-6,12-13H2,1-2H3;(H,2,3,4,5) |
InChI Key |
SWECVVKERGXJMD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C1=CC=CC=C1.OCl(=O)(=O)=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
N,N-Dibutylaniline: can be synthesized through the alkylation of aniline with butyl halides in the presence of a base. The reaction typically involves the use of sodium or potassium hydroxide as the base and butyl bromide or butyl chloride as the alkylating agent.
Perchloric acid: is usually prepared by the reaction of sodium perchlorate with hydrochloric acid.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Reduction: It can be reduced to form secondary amines or primary amines depending on the reducing agent used.
Substitution: N,N-Dibutylaniline can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents include nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products Formed:
Oxidation: Nitroso and nitro derivatives of N,N-dibutylaniline.
Reduction: Secondary and primary amines.
Substitution: Nitrated, sulfonated, and halogenated derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N,N-dibutylaniline involves its interaction with various molecular targets, including enzymes and receptors. It can act as an inhibitor or activator of specific biochemical pathways, depending on its chemical structure and the nature of the target molecule Perchloric acid exerts its effects through its strong oxidizing properties, which can lead to the oxidation of organic and inorganic compounds .
Comparison with Similar Compounds
Table 1: Comparative Properties of Perchloric Acid, Sulfuric Acid, and Hydrochloric Acid
Key Findings :
- Electrochemical Behavior: Perchloric acid’s non-adsorbing ClO₄⁻ anion minimizes surface interference in hydrogen oxidation reactions (HOR), unlike sulfuric acid, which inhibits HOR activity due to sulfate adsorption ().
- Solubility and Extraction : Nitric acid outperforms HClO₄ in strontium extraction due to nitrate’s superior ion-associate stability ().
- Thermal Stability : HClO₄ solutions exhibit lower resistivity than H₂SO₄ below -40°C, making them advantageous in cryogenic applications ().
N,N-Dibutylaniline vs. Other Aniline Derivatives
Table 2: Comparison of N,N-Dialkylaniline Derivatives
Key Findings :
- Steric Effects : Butyl groups in N,N-dibutylaniline reduce nucleophilicity and basicity compared to smaller alkyl derivatives.
- Titration Utility : N,N-Dimethylaniline is used in titrimetric assays with acetous perchloric acid (), while N,N-dibutylaniline’s bulk may limit such applications.
- Reactivity : N-Methylaniline forms stable perchlorate salts under acidic conditions (), a trait likely shared by N,N-dibutylaniline due to its tertiary amine structure.
Perchloric Acid in Catalysis vs. Other Brønsted Acids
Perchloric acid demonstrates unique catalytic efficiency:
- Homogeneous Catalysis : Achieves 80–95% yields in β-dicarbonyl additions to alcohols via an Sₙ1 mechanism ().
- Heterogeneous Catalysis : Silica-supported HClO₄ shows recyclability without activity loss ().
- Comparison with H₂SO₄ and HCl : HClO₄’s low nucleophilic interference and high proton availability make it superior in reactions requiring minimal anion participation ().
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